molecular formula C4H5F3O5S B1609928 Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate CAS No. 88016-31-3

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate

Cat. No. B1609928
Key on ui cas rn: 88016-31-3
M. Wt: 222.14 g/mol
InChI Key: PPYPHCLFWPCGAU-UHFFFAOYSA-N
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Patent
US05856307

Procedure details

10.09 ml (60 mmol) trifluorometansulfonic anhydrid dissolved in CH2Cl2 was added dropwise to a mixture of 4.05 ml (50 mmol) methylglycolate and 4.04 ml (50 mmol) pyridin in CH2Cl2 (totally 62.5 ml) at 0° C. during 25 minutes, and thereafter stirred at 0° C. for 1 H. After washing with 0.3M KHSO4 and saturated NA2CO3, drying (Na2SO4) and filtration, evaporation of the solvent in vacuo gave 9.94 g (90%) of the title compound.
Quantity
10.09 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step Two
Quantity
4.04 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].C[CH:17](O)[C:18]([O-:20])=[O:19].N1C=CC=C[CH:23]=1>C(Cl)Cl>[S:3]([O:6][CH2:17][C:18]([O:20][CH3:23])=[O:19])([C:2]([F:15])([F:14])[F:1])(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
10.09 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.05 mL
Type
reactant
Smiles
CC(C(=O)[O-])O
Name
Quantity
4.04 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1 H
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After washing with 0.3M KHSO4 and saturated NA2CO3
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
(Na2SO4) and filtration, evaporation of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C(F)(F)F)OCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.94 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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